molecular formula C9H6N2O B091303 1,3-Benzoxazol-2-ylacetonitrile CAS No. 15344-56-6

1,3-Benzoxazol-2-ylacetonitrile

Cat. No. B091303
CAS RN: 15344-56-6
M. Wt: 158.16 g/mol
InChI Key: NGUJPJCKRWSDCS-UHFFFAOYSA-N
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Description

1,3-Benzoxazol-2-ylacetonitrile is a chemical compound that features a benzoxazole ring, which is a fused aromatic ring system that includes an oxygen and a nitrogen atom, and an acetonitrile group attached to the second position of the benzoxazole ring. This structure serves as a versatile intermediate for the synthesis of various heterocyclic compounds, which are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzoxazole derivatives, including those related to 1,3-Benzoxazol-2-ylacetonitrile, can be achieved through various synthetic routes. For instance, (5-Chloro-1,3-benzoxazol-2-ylthio)acetonitrile is synthesized by reacting chloroacetonitrile with 5-chloro-2-mercaptobenzoxazole, indicating the use of halogenated precursors and nucleophilic substitution reactions . Another study describes the synthesis of 2-(arylidene)cyanomethylbenzoxazoles in water from benzoxazole-2-ylacetonitriles, showcasing the use of multi-component reactions to introduce various substituents into the benzoxazole core .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is often confirmed using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. For example, the structure of a methyl derivative of a benzoxazole compound was confirmed by X-ray analysis . Similarly, the structure of (5-Chloro-1,3-benzoxazol-2-ylthio)acetonitrile was confirmed by IR, 1H NMR, and 13C NMR spectra, and X-ray analysis .

Chemical Reactions Analysis

Benzoxazole derivatives can participate in various chemical reactions, forming a wide array of heterocyclic compounds. For instance, benzoxazole-2-ylacetonitriles can be used to prepare 2-(arylidene)cyanomethylbenzoxazoles in water, demonstrating their reactivity in multi-component reactions . Additionally, the reactivity of 1H-benzimidazol-2-ylacetonitrile towards 3-substituted chromones has been studied, leading to the synthesis of novel pyrido[1,2-a]benzimidazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. The presence of the benzoxazole ring and the acetonitrile group can affect the compound's polarity, solubility, and reactivity. The antimicrobial activities of some benzoxazole derivatives have been evaluated, indicating their potential as bioactive molecules . Moreover, the crystal structure of a benzoxazole derivative revealed weak intermolecular C-H...N type hydrogen bonds, which can influence the compound's solid-state properties .

Scientific Research Applications

  • Structural Analysis and Coordination Compounds
    • Field : Chemistry
    • Application Summary : A novel compound was synthesized using 1,3-Benzoxazol-2-ylacetonitrile. The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups .
    • Methods of Application : Ab initio calculations were performed to investigate the more stable structures. Three crystals of the compound were obtained in different media, where the compound is associated by hydrogen bonding to H2O, THF, or o-aminophenol .
    • Results : The synthesis and structural study of the coordination compounds [Co (L) 2 (H2O)] and [Ni (L) 2 (H2O) 2] are discussed .
  • Synthesis of Benzoxazoles
    • Field : Organic Chemistry
    • Application Summary : Benzoxazole is a significant member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
    • Methods of Application : The reaction of 1,3-diketones and 2-aminophenol in CH3CN at 90 °C for 14 h in air gave an excellent yield of 82–93% .
    • Results : The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
  • Chemical Research
    • Field : Chemical Research
    • Application Summary : 1,3-Benzoxazol-2-ylacetonitrile is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
    • Methods of Application : The specific methods of application for this chemical can vary widely depending on the specific research context .
    • Results : The results or outcomes obtained from the use of this chemical would also depend on the specific research context .

properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUJPJCKRWSDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357100
Record name 1,3-benzoxazol-2-ylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzoxazol-2-ylacetonitrile

CAS RN

15344-56-6
Record name 1,3-benzoxazol-2-ylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-benzoxazol-2-yl)acetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-aminophenol (5.0 g, 45.8 mmol) dissolved in 115 mL of anhydrous ethanol and 8 mL of glacial acetic acid was added malonitrile (9.08 g, 140 mmol) at 100° C. The resulting homogeneous solution was refluxed for 24 hours and the solvent was removed in vacuo to yield a red/brown oil. The oil was diluted with CH2Cl2 (100 mL) and any remaining solids were then removed by filtration. The mother liquor was washed twice with a saturated sodium bicarbonate solution and twice with water, dried over magnesium sulfate, filtered and evaporated to yield 5.2 g (71%) of the product as a yellow oil. This material was used in the subsequent reaction without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
9.08 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AO Abdelhamid, MAM Afifi - Journal of Advanced Research, 2010 - Elsevier
Pyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione, pyrano[2,3-c]pyrazole-5-carbonitrile, pyrano[2,3-d]4-imidazolines, pyrido[2,1-b]benzimidazole, pyrido[2,1-b][1,3]benzoxazole, pyrido[2,1-b][1,3]…
Number of citations: 11 www.sciencedirect.com

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